2-(Hexylsulfanyl)cyclohexan-1-one
Description
2-(Hexylsulfanyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hexylsulfanyl (C₆H₁₃S) substituent at the 2-position. The sulfanyl group introduces steric bulk and moderate electron-withdrawing effects, influencing the compound’s reactivity and physical properties. This analysis leverages synthesis methods, molecular properties, and applications of similar compounds to infer its behavior.
Properties
CAS No. |
84040-12-0 |
|---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
2-hexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h12H,2-10H2,1H3 |
InChI Key |
YLEBIMJPMTWBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with hexylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of 2-(Hexylsulfanyl)cyclohexan-1-one may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of catalysts like palladium or platinum can enhance the reaction rate and selectivity, making the process more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-(Hexylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hexylsulfanyl group can interact with biological membranes, potentially disrupting their function. The carbonyl group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-position of cyclohexanone can host diverse substituents, each imparting distinct chemical and physical properties:
Key Observations :
- Electronic Effects: Amino groups (e.g., MXE, 2-MDCK) are electron-donating, enhancing basicity, while sulfanyl groups (e.g., hexylsulfanyl) are less polar and more nucleophilic .
Key Observations :
- Thioether Formation: Sulfanyl-substituted cyclohexanones (e.g., 9b) are synthesized via nucleophilic addition of thiols or related reagents to α,β-unsaturated ketones . The hexylsulfanyl analog may follow a similar pathway.
- Yield Variability : Electron-deficient substituents (e.g., nitro in 2f) reduce yields (37%) compared to electron-neutral groups (e.g., 2g: 75%) due to destabilization of intermediates .
Physical and Spectroscopic Properties
Key Observations :
- Spectral Signatures : Sulfanyl groups exhibit characteristic C-S stretching (~650 cm⁻¹ in IR) and distinct ¹H NMR shifts for adjacent protons .
- State and Solubility: Long alkyl chains (e.g., hexylsulfanyl) enhance lipophilicity, favoring solubility in non-polar solvents compared to polar derivatives like MXE .
Key Observations :
- Psychoactive Derivatives: Amino-substituted cyclohexanones (e.g., MXE) are controlled substances due to their dissociative effects . Sulfanyl analogs are less likely to exhibit such activity.
- Industrial Use : Sulfur-containing compounds (e.g., 9b) may serve as ligands in catalysis or precursors for functional materials .
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